

Application Note: DEEP RED Staining for Live Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a critical tool for studying cellular dynamics, including proliferation, migration, and morphology. Far-red and deep-red fluorescent probes offer significant advantages for these applications, primarily due to reduced phototoxicity and minimal spectral overlap with cellular autofluorescence and other common fluorophores like GFP.[1][2] This note provides a detailed protocol for using a deep-red fluorescent stain, exemplified by CellTracker™ **Deep Red**, for long-term tracking of live cells. This dye is cell-permeable and becomes cell-impermeant after entering the cell, where it covalently labels intracellular proteins.[1][3][4][5] This stable labeling allows for tracking through multiple cell generations with low cytotoxicity.[1][3][5]

Quantitative Data Summary

The spectral properties and recommended working conditions for CellTracker™ **Deep Red** are summarized below. These characteristics make it ideal for multiplexing with blue, green, and orange fluorophores.[1]



Parameter	Value	Reference
Excitation Maximum	~630 nm	[1][3]
Emission Maximum	~660 nm	[3]
Recommended Solvent	High-quality anhydrous DMSO	[1][4]
Stock Solution Conc.	1 mM	[4][5]
Working Conc. Range	250 nM - 1 μM	[1][4][5]
Cellular Retention	> 72 hours	[1][3]
Cytotoxicity	Low at working concentrations	[1][5]
Fixability	Signal retained after fixation	[1]

Experimental Protocol

This protocol details the steps for staining both adherent and suspension cells with a deep-red fluorescent dye for live-cell imaging.

- 1. Required Materials
- CellTracker[™] Deep Red dye (or equivalent)
- Anhydrous dimethyl sulfoxide (DMSO)
- Live cells in culture (adherent or suspension)
- Appropriate cell culture medium (serum-free for staining step)
- Phosphate-buffered saline (PBS) or other appropriate buffer
- Fluorescence microscope with appropriate filter sets (e.g., Cy5 cube)[1]
- 2. Reagent Preparation
- 1 mM Stock Solution: Before opening, allow the lyophilized dye vial to warm to room temperature. Add 20 μL of anhydrous DMSO to the vial to create a 1 mM stock solution.[4][5]



Mix well by vortexing. Store any unused stock solution at ≤–20°C, protected from light and moisture.

- Working Solution: On the day of the experiment, dilute the 1 mM stock solution into prewarmed (37°C) serum-free culture medium to achieve the desired final working concentration. A typical range is 250 nM to 1 μM.[1][5] The optimal concentration should be determined empirically for each cell type and application.[4] For long-term studies, a higher concentration may be needed, while shorter experiments can use less dye.[5]
- 3. Staining Protocol for Adherent Cells
- Culture adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.
- Aspirate the culture medium from the cells.
- Gently add the pre-warmed staining working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15 to 45 minutes at 37°C in a CO2 incubator, protected from light.[3][4]
 [5]
- Remove the staining solution.
- Wash the cells once with fresh, pre-warmed culture medium or buffer.
- Add fresh, pre-warmed complete culture medium to the cells.
- The cells are now ready for imaging.
- 4. Staining Protocol for Suspension Cells
- Harvest cells by centrifugation (e.g., 400 x g for 5 minutes).[1]
- Aspirate the supernatant.
- Resuspend the cell pellet gently in the pre-warmed staining working solution.



- Incubate for 15 to 45 minutes at 37°C, protected from light.[4][5] Occasional swirling can promote uniform labeling.[1]
- Centrifuge the cells to pellet them and remove the staining solution.
- Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- The cells can now be plated for imaging or used in other downstream applications.

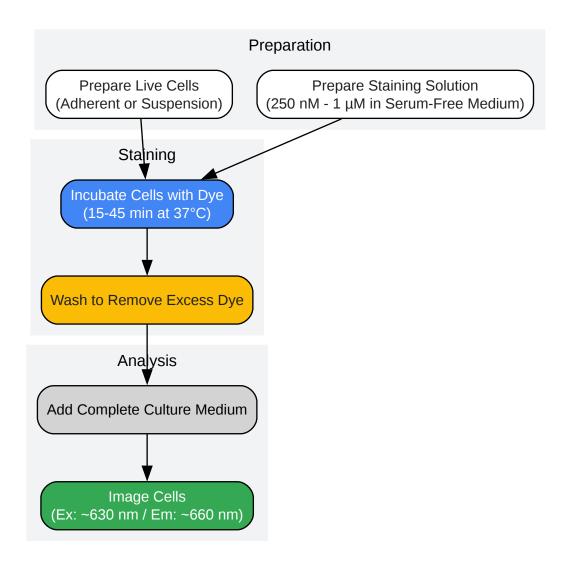
5. Imaging

- Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the dye's spectra (e.g., excitation ~630 nm, emission ~660 nm). A standard Cy5 filter set is often suitable.[1][6]
- The signal from the dye is stable for at least 72 hours and is retained in daughter cells after division.[1][3]

Experimental Workflow

The following diagram illustrates the general workflow for staining live cells with a **DEEP RED** probe.





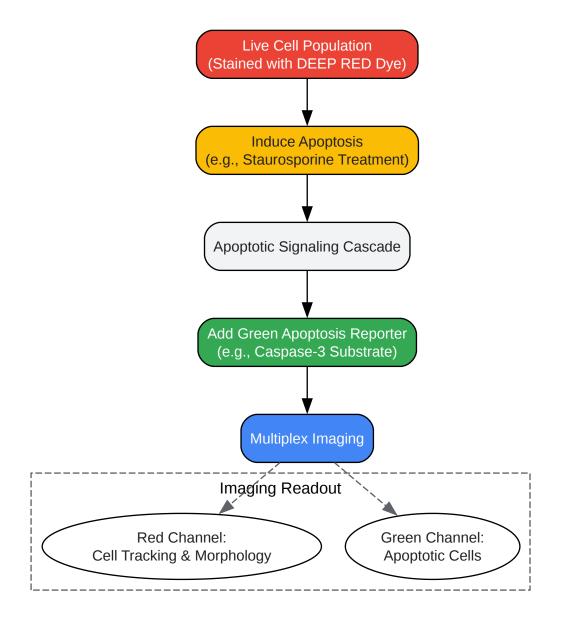
Click to download full resolution via product page

General workflow for **DEEP RED** live cell staining.

Application Example: Multiplexing with Apoptosis Assay

DEEP RED stains are excellent tools for providing cellular context in multiplexed assays. Because their emission is in the far-red spectrum, they can be combined with probes in the blue, green, or orange channels with minimal spectral overlap.[1] The diagram below illustrates a logical workflow where cells tracked with a **DEEP RED** stain are subsequently analyzed for apoptosis using a green fluorescent reporter (e.g., a caspase-3 substrate).





Click to download full resolution via product page

Multiplexing **DEEP RED** tracking with a green apoptosis reporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. web-api.polscientific.com [web-api.polscientific.com]



- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Invitrogen CellTracker Fluorescent Probes 20 x 15 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. ulab360.com [ulab360.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. content.abcam.com [content.abcam.com]
- To cite this document: BenchChem. [Application Note: DEEP RED Staining for Live Cell Tracking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#deep-red-staining-protocol-for-live-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com